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Compound of Interest
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Cat. No.: B606109

Introduction

Bictegravir (BIC) is a second-generation integrase strand transfer inhibitor (INSTI)
characterized by its high potency and a significant genetic barrier to resistance. It is typically
administered as part of a fixed-dose combination tablet and is notable for its classification as
an "unboosted" agent, meaning it does not require a pharmacokinetic enhancer (or "booster")
to achieve therapeutic plasma concentrations.[1] This contrasts with other antiretrovirals, such
as the first-generation INSTI elvitegravir, which necessitates co-administration with a boosting
agent like cobicistat to inhibit its metabolism and maintain effective drug levels.[2][3]

This guide provides a comparative analysis of the pharmacokinetic (PK) profile of Bictegravir
in its standard unboosted state versus scenarios where its metabolism is inhibited, or
"boosted," by co-administered drugs. The data presented are derived from clinical trials and
pharmacokinetic studies in both healthy volunteers and people with HIV.

Pharmacokinetic Profiles: Unboosted vs. Boosted
Scenarios

The clearance of Bictegravir is primarily mediated by two metabolic pathways: cytochrome
P450 3A4 (CYP3A4) oxidation and UDP-glucuronosyltransferase 1A1 (UGT1A1)
glucuronidation.[4][5] While Bictegravir is not intentionally boosted, its plasma concentrations
can be significantly affected by potent inhibitors of these pathways. This section compares the
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standard pharmacokinetic parameters of unboosted Bictegravir with its profile when co-
administered with such inhibitors and with the profile of the pharmacokinetically enhanced
INSTI, elvitegrauvir.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for unboosted
Bictegravir, the impact of metabolic inhibitors on its exposure, and a comparison with boosted
elvitegravir.

Table 1: Pharmacokinetic Parameters of Unboosted Bictegravir (Steady State)

Parameter Value Unit Source(s)

AUCO0-24 (Area

Under the Curve, 102 - 128.9 pg-himL [6]
24h)
Cmax (Maximum
) 6.15-6.9 pg/mL [6]
Concentration)
Ctrough (Trough
ah ( ) 9 2.61 pg/mL
Concentration)
Tmax (Time to Cmax) 20-4.0 hours [5]

| Half-life (t1/2) | ~18 | hours |[4] |
Note: Values represent a range from different studies in people with HIV.

Table 2: Effect of Metabolic Inhibitors ("Boosting") on Bictegravir Pharmacokinetics
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Co-
L Mechanism of Change in BIC Change in BIC

administered . Source(s)
Interaction AUC Cmax

Drug

] ] Potent

Darunavir/Cobic

istat CYP3A4 A ~26-74% A ~13% [61[7]

ista
Inhibition
Potent CYP3A4

Atazanavir & UGT1A1 A ~315% Not Reported [819]
Inhibition

| Voriconazole | Potent CYP3A4 Inhibition | A ~61% | Not Reported |[8][9] |

Table 3: Comparative Pharmacokinetics: Unboosted Bictegravir vs. Cobicistat-Boosted

Elvitegravir
Unboosted Boosted .
Parameter . ] . . Unit Source(s)
Bictegravir Elvitegravir
AUCO0-120h 94,437 44,472 ng-h/mL [10]
Cmax 1,769 2,012 ng/mL [10]
Tmax 2 28 hours [10]

| Half-life (t1/2) | ~18 | ~9.5 | hours |[2][4] |

Note: Data from a comparative study in men receiving a two-dose regimen for HIV prevention.
[10] Elvitegravir requires boosting to be effective for once-daily dosing.[2]

Experimental Protocols

The data presented in this guide are supported by robust clinical study designs. Methodologies
from key representative studies are detailed below.

1. Study of Bictegravir with Darunavir/Cobicistat in Treatment-Experienced Adults:
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Design: This was a prospective, single-center, non-randomized pharmacokinetic study.[6]

Participants: The study enrolled nine adult, treatment-experienced individuals with HIV, a
median age of 59 years, and a creatinine clearance >30 mL/min.[6]

Methodology: Participants received a steady-state regimen of BIC/FTC/TAF (50/200/25 mg)
plus darunavir/cobicistat (DRV/c). Pharmacokinetic profiles for BIC were determined from
plasma samples collected at pre-dose and at 0.5, 1, 2, and 4 hours post-dose. The area
under the curve over the 24-hour dosing interval (AUCO-tau,exp) was extrapolated from
these measurements.[6]

. Drug-Drug Interaction Studies with Potent Inhibitors in Healthy Adults:

Design: Three Phase I, open-label, fixed-sequence studies were conducted in healthy adult
volunteers without HIV.[8][9]

Participants: A total of 172 healthy individuals were enrolled across the three studies.[8][9]

Methodology: The pharmacokinetics of Bictegravir (administered alone or as BIC/FTC/TAF)
were assessed before and after co-administration with potent inhibitors of CYP3A4 and/or
UGT1A1, including voriconazole and atazanavir. Plasma concentrations were measured at
multiple time points, and pharmacokinetic parameters were calculated. The effect of the
interacting drug was evaluated by calculating the geometric least-square mean ratios of PK
parameters with and without the inhibitor.[8][9]

. Real-World Population Pharmacokinetic Analysis:

Design: A population pharmacokinetic (popPK) model was developed using real-world data
from therapeutic drug monitoring (TDM).[5][11]

Participants: The analysis included 708 steady-state plasma concentrations from 572 people
with HIV receiving Bictegravir as part of routine clinical care.[11]

Methodology: A non-linear mixed-effect modeling approach was used to characterize
Bictegravir's pharmacokinetics. A one-compartment model with first-order absorption and
elimination was found to best describe the data. The model also evaluated the influence of
various covariates (e.g., age, body weight, co-medications) on drug disposition.[5][11]
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Mandatory Visualization

The following diagrams illustrate the metabolic pathways of Bictegravir and a typical
experimental workflow for a pharmacokinetic study.

Pharmacokinetic Boosting

Bictegravir Boosting Agents
(Oral Administration) (e.g., Cobicistat, Ritonavir)

I
|
|
|
-50% ~50% | Inhibition
|
|
Primary Metabolic Pathways |

UGT1A1-mediated CYP3A4-mediated
Glucuronidation Oxidation

Inactive Metabolites

Elimination
(Feces and Urine)

Click to download full resolution via product page

Caption: Metabolic pathway of Bictegravir and the inhibitory action of boosting agents.
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Caption: Generalized workflow for a clinical pharmacokinetic study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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